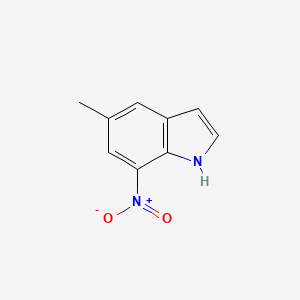

5-methyl-7-nitro-1H-indole

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Heterocyclic Scaffold in Chemical Research

The indole framework is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net This designation stems from its unique structural and electronic properties that allow it to interact with a wide range of biological targets, including proteins and nucleic acids. researchgate.net The indole nucleus is a key structural motif in over 3000 natural products and is a component of numerous commercially available drugs. researchgate.net Its versatility is evident in its presence in compounds with diverse pharmacological activities, such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov The ability of the indole scaffold to be readily functionalized at various positions allows for the generation of extensive libraries of derivatives, making it an invaluable tool in drug discovery and development. ijpsr.comnih.gov

The indole structure is not only integral to a multitude of natural products and synthetic drugs but is also a fundamental building block in the synthesis of complex molecules. researchgate.netrsc.org Its aromaticity and the presence of the nitrogen heteroatom contribute to its unique reactivity, enabling a wide variety of chemical transformations. researchgate.net

Overview of Nitro-Substituted Indoles: Synthetic Versatility and Research Utility

Nitro-substituted indoles are a significant class of compounds that have garnered considerable interest due to their synthetic utility and practical applications. researchgate.net The introduction of a nitro group, a strong electron-withdrawing group, significantly alters the electronic properties of the indole ring system. This modification opens up new avenues for chemical reactions, particularly in the realm of dearomatization processes, which are crucial for creating complex, three-dimensional molecular architectures. researchgate.net

The synthesis of nitroindoles can be achieved through direct nitration of an existing indole core or by constructing the indole ring from suitably substituted nitroaromatic precursors using classical methods like the Bartoli, Reissert, and Leimgruber-Batcho syntheses. researchgate.netnih.gov Recent advancements have also led to the development of novel one-pot and tandem strategies, as well as photochemical and electrochemical methods for their preparation. nih.gov

From a research perspective, nitroindoles serve as versatile intermediates. The nitro group can be readily reduced to an amino group, providing a gateway to a wide range of further functionalization. nih.gov This versatility makes them valuable starting materials for the synthesis of various biologically active compounds. For instance, 5-nitroindole (B16589) has been utilized in the synthesis of peptidoleukotriene antagonists for asthma treatment. luc.edu Furthermore, derivatives of 5-nitroindole have been investigated as c-Myc G-quadruplex binders with potential anticancer activity. nih.gov

Specific Focus on 5-Methyl-7-nitro-1H-indole and its Derivatives: A Research Perspective

Within the broader class of nitroindoles, this compound and its derivatives represent a specific area of research interest. The presence of both a methyl group at the 5-position and a nitro group at the 7-position on the indole scaffold creates a unique electronic and steric environment.

The synthesis of such disubstituted indoles often requires multi-step procedures. For example, the synthesis of 7-methyl-5-nitro-1H-indole has been documented. sigmaaldrich.com While specific synthetic details for this compound are less commonly reported in readily available literature, the general principles of indole synthesis and nitration would apply. This could involve the nitration of 5-methylindole (B121678) or the construction of the indole ring from a pre-functionalized benzene (B151609) derivative.

Research involving derivatives of this core structure highlights its utility. For instance, this compound-2-carboxylic acid is a known chemical entity. epa.gov The presence of the carboxylic acid group at the 2-position provides another handle for chemical modification, allowing for the creation of more complex molecules. The study of such derivatives is often aimed at exploring their potential biological activities, building upon the established importance of the indole scaffold in medicinal chemistry.

The investigation of compounds like this compound and its derivatives contributes to the fundamental understanding of structure-activity relationships within the indole class of compounds. The specific placement of substituents can significantly influence the molecule's interaction with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-7-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-7-2-3-10-9(7)8(5-6)11(12)13/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNRCDPHHKVJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311597 | |

| Record name | 5-Methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-09-0 | |

| Record name | 5-Methyl-7-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 7 Nitro 1h Indole and Its Derivatives

Strategic Approaches to the Synthesis of the 5-Methyl-7-nitro-1H-indole Core

The construction of the this compound framework can be achieved through two primary strategies: direct nitration of a pre-formed indole (B1671886) ring or the cyclization of appropriately substituted acyclic precursors.

Nitration Protocols for Indole Derivatives

Direct nitration of the indole ring is a common method for introducing a nitro group. However, the high electron density of the indole nucleus makes it susceptible to oxidation and polymerization under harsh acidic conditions typically used for nitration. bhu.ac.in Therefore, milder nitrating agents are often employed.

The nitration of 2-methylindole (B41428) using a mixture of nitric acid and sulfuric acid has been shown to produce 2-methyl-5-nitroindole in high yield. umn.edu This suggests that for some substituted indoles, classical nitration conditions can be effective. A detailed study on the mononitration of methylindoles revealed that 2-methylindole, when treated with nitric acid in concentrated sulfuric acid, yields 2-methyl-5-nitroindole. umn.edu This reaction proceeds with high regioselectivity for the 5-position.

In contrast, nitration of indole itself often leads to a mixture of products or polymerization. bhu.ac.in To circumvent this, non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are used. bhu.ac.in The choice of nitrating agent and reaction conditions is crucial in determining the outcome of the reaction. For instance, nitration of 2-methylindole with benzoyl nitrate yields the 3-nitro derivative, whereas acidic conditions favor substitution at the 5-position. bhu.ac.in

A general procedure for the nitration of 2-methylindole involves dissolving it in concentrated sulfuric acid at low temperatures (e.g., 0 °C) and adding a solution of sodium nitrate in sulfuric acid dropwise. chemicalbook.com This method has been reported to yield 2-methyl-5-nitroindole in 96% yield. chemicalbook.com

Table 1: Nitration of 2-Methylindole

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylindole | NaNO3, H2SO4 | 0 °C, 10 min | 2-Methyl-5-nitroindole | 96% | chemicalbook.com |

| 2-Methylindole | HNO3, H2SO4 | - | 2-Methyl-5-nitroindole | 84% | umn.edu |

Cyclization Reactions for Indole Ring Formation

An alternative to direct nitration is the construction of the indole ring from a precursor that already contains the nitro and methyl groups in the desired positions. Several classical indole syntheses can be adapted for this purpose.

The Reissert indole synthesis is a multistep process that begins with the condensation of an o-nitrotoluene derivative with an oxalic ester. bhu.ac.in Subsequent reduction of the nitro group, cyclization, and decarboxylation would lead to the indole core. bhu.ac.in To synthesize this compound via this route, one would start with a suitably substituted o-nitrotoluene.

The Bartoli indole synthesis offers a direct route to 7-substituted indoles through the reaction of ortho-substituted nitrobenzenes with vinyl magnesium bromide. bhu.ac.in This method could potentially be applied to synthesize 7-nitroindoles.

The Fischer indole synthesis , a widely used method, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While versatile, its application to pyridinyl hydrazines for the synthesis of azaindoles, which are structurally related to nitroindoles, often gives poor results due to the requirement of harsh reaction conditions. acs.org

Palladium-catalyzed cyclization reactions have emerged as powerful tools for indole synthesis. For instance, N-aryl enamines can undergo intramolecular oxidative coupling to form indoles. unina.it This method has been used to synthesize a variety of substituted indoles with high regioselectivity and yields. unina.it Another palladium-catalyzed approach involves the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to form pyrrolo[3,2-g]indoles. nih.gov

Functional Group Interconversions on this compound

Once the this compound core is synthesized, the nitro group and the indole ring itself can undergo various chemical transformations, providing access to a diverse range of derivatives.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This conversion is particularly significant as it changes the electronic properties of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho, para-directing. mnstate.edumasterorganicchemistry.com

A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.org

Catalytic Hydrogenation: This is a common and efficient method. Reagents like palladium on carbon (Pd/C) with hydrogen gas are frequently used. commonorganicchemistry.com Raney nickel is another effective catalyst, particularly when trying to avoid dehalogenation in substrates containing halogen atoms. commonorganicchemistry.com Catalytic hydrogenation of 2-methyl-5-nitroindole has been shown to produce 5-amino-2-methylindole. umn.edu

Metal/Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classical reagents for nitro group reduction. masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) offers a mild alternative for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also used for the reduction of nitroarenes. wikipedia.org Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds but tends to form azo compounds with aromatic nitro compounds. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H2, Pd/C | - | Commonly used, can also reduce other functional groups. | commonorganicchemistry.com |

| H2, Raney Ni | - | Useful for substrates with halogens. | commonorganicchemistry.com |

| Fe, HCl or Sn, HCl | Acidic medium | Classic method. | masterorganicchemistry.com |

| SnCl2 | - | Mild conditions, good for chemoselectivity. | commonorganicchemistry.com |

| Zn, NH4Cl | Aqueous medium | Mild reduction. | scispace.com |

Electrophilic Aromatic Substitution Patterns

The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles. bhu.ac.in Electrophilic substitution typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation. However, if the C3 position is blocked, substitution can occur at other positions.

The presence of activating or deactivating groups on the benzene (B151609) ring of the indole nucleus influences the position of further electrophilic attack. The methyl group at C5 is an activating, ortho, para-directing group, while the nitro group at C7 is a deactivating, meta-directing group. lkouniv.ac.inmasterorganicchemistry.com Therefore, the regiochemical outcome of electrophilic aromatic substitution on this compound will be a result of the combined directing effects of these two groups and the inherent reactivity of the indole nucleus.

Important electrophilic aromatic substitution reactions include:

Nitration: Introduction of another nitro group.

Halogenation: Introduction of a halogen (Br, Cl, I).

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. wikipedia.org

The Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position of indoles, is a key reaction for further derivatization. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 5 Methyl 7 Nitro 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy of 5-methyl-7-nitro-1H-indole is anticipated to reveal a distinct set of signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing nitro group, which modulate the electron density around the indole (B1671886) ring.

The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm, due to its acidic nature and the presence of the adjacent electron-withdrawing nitro group. The protons on the pyrrole (B145914) ring, H-2 and H-3, will also exhibit characteristic chemical shifts. The aromatic protons on the benzene (B151609) ring, H-4 and H-6, will be significantly affected by the substituents. The powerful electron-withdrawing nature of the nitro group at position 7 will cause a notable downfield shift for the adjacent H-6 proton. Conversely, the electron-donating methyl group at position 5 will have a shielding effect on the adjacent H-4 and H-6 protons.

The methyl group protons will appear as a singlet in the aliphatic region, typically around δ 2.5 ppm. Spin-spin coupling between adjacent non-equivalent protons will result in signal splitting, and the magnitude of the coupling constants (J) will provide valuable information about the connectivity of the protons. For instance, the ortho-coupling between H-4 and H-6 would be expected, though the presence of the fused pyrrole ring alters the typical aromatic coupling patterns.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.5 - 9.5 | br s | - |

| H-2 | 7.3 - 7.5 | t | ~2.5 |

| H-3 | 6.6 - 6.8 | t | ~2.5 |

| H-4 | 7.8 - 8.0 | s | - |

| H-6 | 7.9 - 8.1 | s | - |

| 5-CH₃ | 2.4 - 2.6 | s | - |

Carbon (¹³C) NMR for Aromatic and Aliphatic Carbon Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

The carbon atoms of the aromatic rings will resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon atom attached to the nitro group (C-7) is expected to be significantly deshielded and appear at a very downfield chemical shift, likely above δ 140 ppm. Similarly, the carbon atom bearing the methyl group (C-5) will be influenced by its substituent. The quaternary carbons of the indole ring (C-3a, C-7a) will also have characteristic chemical shifts. The aliphatic carbon of the methyl group will appear in the upfield region of the spectrum, generally below δ 30 ppm. For instance, in the analogue 3-methyl-5-nitro-1H-indole, the methyl carbon appears at δ 9.58 ppm. wikipedia.org

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 125 - 130 |

| C-3 | 100 - 105 |

| C-3a | 128 - 132 |

| C-4 | 115 - 120 |

| C-5 | 130 - 135 |

| C-6 | 118 - 122 |

| C-7 | 140 - 145 |

| C-7a | 135 - 140 |

| 5-CH₃ | 20 - 25 |

Nitrogen (¹⁵N) NMR for Heteroatom Environment Elucidation

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. wikipedia.org Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it can provide invaluable information. For this compound, two distinct nitrogen signals are expected: one for the indole ring nitrogen (N-1) and one for the nitro group nitrogen (N-7).

The chemical shift of the indole nitrogen is sensitive to substitution on the ring. researchgate.net The presence of the electron-withdrawing nitro group is expected to deshield the indole nitrogen. The chemical shift of the nitro group nitrogen in nitroaromatic compounds typically appears in a distinct region of the ¹⁵N NMR spectrum. The reference standard for ¹⁵N NMR is typically nitromethane (CH₃NO₂), and chemical shifts are reported relative to it. The typical range for nitro groups is between -20 and +20 ppm relative to nitromethane. The indole nitrogen is expected to resonate at a significantly different chemical shift, allowing for the clear differentiation of the two nitrogen environments in the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the indole, the aromatic C-H and C=C bonds, and the nitro group.

The N-H stretching vibration of the indole ring is typically observed as a sharp to medium band in the region of 3400-3300 cm⁻¹. nih.gov The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region. The most diagnostic peaks for this molecule, however, will be those corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear as two strong bands, typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3400 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2975 - 2850 |

| C=C (Aromatic) | Stretching | 1620 - 1450 |

| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1475 |

| NO₂ (Nitro) | Symmetric Stretching | 1360 - 1290 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV radiation. The presence of substituents on the indole ring can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift).

The UV-Vis spectrum of indole itself typically shows two main absorption bands around 220 nm and 280 nm. nist.gov The introduction of a nitro group, which is a strong chromophore and an electron-withdrawing group, is expected to cause a significant bathochromic shift of these absorption bands. A study on 4-substituted indoles showed that a nitro group at the 4-position leads to a highly red-shifted absorption spectrum, making it a visible chromophore. nih.gov A similar effect is anticipated for the 7-nitro substitution in this compound. The methyl group, being an auxochrome, will likely contribute to a smaller bathochromic shift. The resulting spectrum is expected to show absorption maxima at longer wavelengths compared to unsubstituted indole, potentially extending into the visible region.

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π | ~230 - 250 |

| π → π | ~300 - 350 |

| n → π* (from NO₂) | ~380 - 420 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. For this compound, with the molecular formula C₉H₈N₂O₂, the theoretical exact mass can be calculated with high precision.

Using the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass of C₉H₈N₂O₂ is 176.05858 Da. wikipedia.org An experimental HRMS measurement would be expected to yield a mass value that is very close to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the elemental formula of the compound, distinguishing it from other compounds that may have the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Theoretical Exact Mass (Monoisotopic) | 176.05858 Da |

| Expected Experimental Mass (e.g., [M+H]⁺) | 177.06585 Da |

Crystallographic Investigations and Supramolecular Architecture of 5 Methyl 7 Nitro 1h Indole Derivatives

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. This method has been employed to study derivatives of 5-methyl-7-nitro-1H-indole, providing detailed insights into their molecular geometry.

Three-Dimensional Molecular Structure and Bond Parameters

The crystal system for this derivative is triclinic, belonging to the space group P-1. nih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined at a temperature of 296 K. nih.gov

Crystal Data for (Z)-ethyl 3-[2-(this compound-2-carbonyl)hydrazinylidene]butanoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₈N₄O₅ |

| Formula Weight (Mᵣ) | 346.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4716 (9) |

| b (Å) | 8.4722 (7) |

| c (Å) | 13.0971 (9) |

| α (°) | 108.695 (4) |

| β (°) | 91.865 (4) |

| γ (°) | 106.886 (4) |

| Volume (V) (ų) | 843.80 (13) |

| Z | 2 |

Data sourced from Acta Crystallographica Section E. nih.gov

Planarity and Torsion Angles of the Indole (B1671886) Moiety

A key structural feature of the indole ring system is its planarity. In the case of (Z)-ethyl 3-[2-(this compound-2-carbonyl)hydrazinylidene]butanoate, the indole ring is observed to be nearly planar, with the maximum deviation of any of its nine atoms from the mean plane being a mere 0.006 (2) Å. nih.gov This high degree of planarity is a characteristic feature of the indole moiety.

Analysis of Intermolecular Interactions

The crystal packing of this compound derivatives is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are highly directional and play a crucial role in the formation of ordered supramolecular architectures.

Hydrogen Bonding Networks (N-H···O, C-H···O)

Hydrogen bonds are among the most significant interactions in the crystal structures of nitroindole derivatives. The presence of N-H groups on the indole ring and oxygen atoms in the nitro group provides classic donor-acceptor pairs for hydrogen bonding.

In the crystal structure of (Z)-ethyl 3-[2-(this compound-2-carbonyl)hydrazinylidene]butanoate, N—H⋯O hydrogen bonds are pivotal. nih.gov These interactions link molecules into centrosymmetric supramolecular dimers. nih.gov In addition to the strong N-H···O bonds, weaker C—H⋯O contacts are also observed, which help to consolidate the three-dimensional crystal structure. nih.gov The acidic N-H proton of the indole ring is a key participant in these interactions, readily engaging with various biomolecular receptors and acceptor groups in the crystal lattice. tandfonline.comnih.gov

Pi-Pi Stacking Interactions

Aromatic systems like the indole nucleus are capable of engaging in π-π stacking interactions, which contribute to the stabilization of the crystal packing. These interactions involve the face-to-face or offset stacking of the aromatic rings.

For the derivative (Z)-ethyl 3-[2-(this compound-2-carbonyl)hydrazinylidene]butanoate, the crystal structure is further stabilized by π–π interactions between the six-membered rings of adjacent indole moieties. nih.gov The inter-centroid distance between these interacting rings is 3.499 (2) Å, a typical distance for stabilizing π-π stacking. nih.gov In other related structures, such as 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, intramolecular dispositions of aromatic rings can also lead to significant π-system overlap. nih.govuwa.edu.au

Crystal Packing Arrangements and Supramolecular Synthon Identification

The combination of hydrogen bonding and π-π stacking interactions results in a well-defined three-dimensional crystal packing arrangement. The identification of recurring and predictable patterns of intermolecular interactions, known as supramolecular synthons, is a cornerstone of crystal engineering. psu.eduias.ac.in

In the crystal of (Z)-ethyl 3-[2-(this compound-2-carbonyl)hydrazinylidene]butanoate, the N—H⋯O hydrogen bonds lead to the formation of a specific and robust supramolecular synthon: an eight-membered amide {⋯HNCO}₂ ring. nih.gov This synthon creates centrosymmetric dimers, which then serve as the primary building blocks of the crystal. nih.gov These dimers are further assembled into a complete three-dimensional architecture through the weaker C—H⋯O contacts and π–π stacking interactions. nih.gov The analysis of such synthons is crucial as it allows for a retrosynthetic approach to crystal design, where the molecular precursors can be chosen to favor the formation of a desired crystal network. ias.ac.in The indole nucleus itself, with its acidic N-H group, is a versatile component for forming a range of supramolecular structures. tandfonline.comnih.gov

Computational Chemistry and Theoretical Studies on 5 Methyl 7 Nitro 1h Indole

Quantum Chemical Calculations: Density Functional Theory (DFT)

No published data is available for the optimized molecular geometry, including bond lengths and angles, of 5-methyl-7-nitro-1H-indole as determined by DFT calculations.

There are no reported values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding HOMO-LUMO gap, for this compound from FMO analysis.

A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the electron density distribution and potential sites for electrophilic and nucleophilic attack, has not been published.

Calculated global and local reactivity descriptors, such as chemical potential, hardness, softness, and Fukui functions, for this compound are not available in the scientific literature.

Semi-Empirical Methods for Electronic Properties

There are no findings from semi-empirical calculations on the electronic properties of this compound reported in the literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No theoretical predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound, or their comparison with experimental data, have been found in published research.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of a molecule, known as conformers, and their corresponding energies. For this compound, the primary sources of conformational isomerism are the rotations around the single bonds connecting the methyl and nitro groups to the indole (B1671886) ring.

Theoretical Approach

A computational study of the conformational landscape of this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT). These methods are adept at calculating the electronic structure and energy of a molecule with a high degree of accuracy.

The process would involve a potential energy surface (PES) scan. In a PES scan, a specific dihedral angle is systematically varied, and at each incremental step, the energy of the molecule is calculated while allowing all other geometric parameters (bond lengths, bond angles) to relax to their optimal values. This "relaxed" scan provides a profile of the energy as a function of the rotation around a particular bond.

For this compound, two primary PES scans would be of interest:

Rotation of the Nitro Group: The dihedral angle defined by the atoms C6-C7-N-O would be systematically rotated to determine the energy barrier associated with the orientation of the nitro group relative to the indole plane. This analysis would reveal the most stable (lowest energy) conformation and the transition state for rotation. Steric hindrance between the nitro group and the adjacent N-H group of the pyrrole (B145914) ring is expected to significantly influence the rotational barrier.

Rotation of the Methyl Group: The dihedral angle for the methyl group, likely defined by H-C-C5-C6, would be scanned to determine the rotational barrier of the methyl group. This barrier is generally much lower than that of a nitro group but is important for a complete understanding of the molecule's dynamics.

Expected Research Findings

The results of these PES scans would identify the global minimum energy conformation, representing the most stable structure of the molecule, as well as any other local energy minima. The energy differences between these conformers and the energy barriers separating them provide crucial information about the molecule's flexibility and the relative populations of different conformers at a given temperature.

While specific research data is unavailable, the following tables are illustrative of the kind of results a PES scan for the nitro group rotation in this compound would generate.

Illustrative Data: Potential Energy Surface Scan for Nitro Group Rotation This hypothetical data represents a relaxed PES scan of the C6-C7-N-O dihedral angle. The energy minimum is set to 0 kcal/mol, corresponding to the most stable planar conformation.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 0.00 |

| 15 | 0.52 |

| 30 | 1.98 |

| 45 | 3.85 |

| 60 | 5.50 |

| 75 | 6.45 |

| 90 | 6.70 |

| 105 | 6.45 |

| 120 | 5.50 |

| 135 | 3.85 |

| 150 | 1.98 |

| 165 | 0.52 |

| 180 | 0.00 |

Note: This data is hypothetical and for illustrative purposes only.

The hypothetical data suggests a significant energy barrier to rotation for the nitro group, with the transition state occurring when the nitro group is perpendicular (90°) to the indole ring. The planar conformations (0° and 180°) are the most stable due to electronic conjugation with the aromatic system.

A similar analysis for the methyl group rotation would be expected to show a much lower rotational barrier, typically less than 1 kcal/mol, with three energy minima corresponding to the staggered conformations of the hydrogen atoms relative to the indole ring.

Illustrative Data: Potential Energy Surface Scan for Methyl Group Rotation This hypothetical data represents a relaxed PES scan for the rotation of the methyl group.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 0.00 |

| 15 | 0.15 |

| 30 | 0.50 |

| 45 | 0.85 |

| 60 | 1.00 |

| 75 | 0.85 |

| 90 | 0.50 |

| 105 | 0.15 |

| 120 | 0.00 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Recognition and Docking Studies: Interrogating Interactions with Biological Macromolecules

In Silico Molecular Docking Methodologies

In silico molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to understand how a ligand, such as 5-methyl-7-nitro-1H-indole, might interact with a biological target, typically a protein or a nucleic acid.

Table 1: Predicted Interactions and Contributions to Binding Affinity for this compound

| Functional Group | Potential Interaction Type | Contributing Amino Acid Residues | Estimated Energy Contribution |

|---|---|---|---|

| 7-Nitro Group | π-hole interaction, Hydrogen bond | Oxygen/Sulfur lone pairs (e.g., Ser, Thr, Cys, Met), Backbone carbonyls | ~ -5 kcal/mol nih.gov |

| Indole (B1671886) N-H | Hydrogen bond donor | Asp, Glu, Gln, Asn, Backbone carbonyls | Variable |

| Indole Ring | π-π stacking, Hydrophobic | Phe, Tyr, Trp, His, Leu, Val, Ile | Variable |

| 5-Methyl Group | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Met, Phe | Favorable but generally weaker |

The identification of key active site residues and the specific binding mode of a ligand are critical outcomes of molecular docking studies. For a molecule like this compound, the binding mode would be dictated by the collective contributions of its functional groups.

Based on studies of other 7-nitro-1H-indole containing ligands, the nitro group often plays a crucial role in orienting the molecule within the binding site to maximize favorable interactions. nih.gov It has been observed that the N⋅⋅⋅O distance in π-hole interactions involving the nitro group is consistently short, indicating a strong and specific interaction. nih.gov This suggests that in a protein active site, the 7-nitro group of this compound would likely be positioned near a residue capable of donating a lone pair of electrons.

The indole ring system can adopt various orientations depending on the topology of the binding pocket. It can act as a hinge-binding motif, as seen in many kinase inhibitors based on the azaindole scaffold, a close structural analog of indole. mdpi.com The N-H group of the indole can form a critical hydrogen bond with a backbone carbonyl of a hinge residue in a kinase, for example. The 5-methyl group would likely occupy a small hydrophobic pocket, further anchoring the ligand.

Different binding modes have been observed for structural analogs at allosteric and catalytic sites of enzymes, highlighting the versatility of the indole scaffold. researchgate.net Therefore, this compound could potentially exhibit multiple binding modes depending on the target protein.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the stability of the complex and the nature of the interactions over time. MD simulations can reveal conformational changes in both the ligand and the protein upon binding, the role of water molecules in mediating interactions, and provide a more accurate estimation of binding free energies.

For a compound like this compound, MD simulations could be used to:

Assess the stability of the predicted docking poses.

Analyze the persistence of key interactions, such as the π-hole interaction of the nitro group and hydrogen bonds.

Observe conformational flexibility of the ligand within the binding site.

Identify allosteric effects, where binding at one site influences the protein's conformation and activity at a distant site.

Studies on other indole derivatives have successfully employed MD simulations to understand their stable interactions with target receptors, such as the 5-HT7 receptor. nih.gov These simulations can reveal stable interactions that are crucial for the ligand's affinity and selectivity. nih.gov

Elucidation of Enzyme Inhibition Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of enzyme inhibition. diva-portal.orgnih.gov For a potential enzyme inhibitor like this compound, computational methods can help to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the specific interactions that lead to the inhibition.

Kinetic studies, often complemented by docking and MD simulations, can clarify the inhibition mechanism. For example, if a compound acts as a competitive inhibitor, it will bind to the active site of the enzyme, preventing the substrate from binding. Docking studies would show the ligand occupying the same binding site as the natural substrate. Recent research on indole-based thiosemicarbazones as tyrosinase inhibitors has utilized molecular docking and MD simulations to confirm their competitive inhibition mechanism. nih.govresearchgate.net These studies demonstrated that the inhibitor binds to the active site residues of the enzyme. nih.gov

The N-substitution on the indole ring can significantly impact the inhibitory potential. For instance, N-tosyl substituted indole-based thiosemicarbazones showed enhanced tyrosinase inhibition compared to unsubstituted indole derivatives. nih.gov This highlights the importance of the substituent at the N1 position of the indole, which in the case of this compound is a hydrogen, available for hydrogen bonding.

Scaffold-Based Rational Design for Targeted Molecular Probes

The this compound structure can serve as a scaffold for the rational design of targeted molecular probes. A scaffold is a core chemical structure that can be systematically modified to develop a library of compounds with improved affinity, selectivity, and desired physicochemical properties. The indole and azaindole scaffolds are well-established as "privileged structures" in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents. mdpi.comnih.govsci-hub.se

Starting with the this compound scaffold, medicinal chemists can employ a scaffold-based design strategy to:

Introduce diversity: Modify the scaffold by adding different functional groups at various positions to explore the structure-activity relationship (SAR). For example, different substituents could be introduced at the N1, C2, or C3 positions of the indole ring.

Optimize interactions: Fine-tune the existing functional groups to enhance binding affinity and selectivity for a specific target. For instance, the methyl group could be replaced with other alkyl or alkoxy groups to probe different hydrophobic pockets.

Develop targeted probes: Attach linker molecules to the scaffold to create proteolysis-targeting chimeras (PROTACs) or fluorescent probes. PROTACs based on an indole-like core have been developed to induce the degradation of specific proteins. acs.org

The rational design of novel compounds based on indole and oxindole (B195798) scaffolds has led to the development of potent inhibitors for various targets, including MDM2 and for conditions like glaucoma. mdpi.comnih.gov The 5-nitroindole (B16589) scaffold itself has been used to develop G-quadruplex binders with anticancer activity. d-nb.info This demonstrates the potential of the this compound scaffold in the design of novel bioactive molecules.

Applications of 5 Methyl 7 Nitro 1h Indole and Its Derivatives in Advanced Chemical Research

Role as a Synthetic Building Block in Complex Organic Molecule Construction

The indole (B1671886) framework is a privileged structure in the synthesis of complex organic molecules, including natural products and pharmaceuticals. rsc.orgrsc.org 5-Methyl-7-nitro-1H-indole serves as a versatile precursor, where the nitro and methyl groups, along with the reactive positions on the indole ring, offer multiple handles for chemical modification.

The presence of the nitro group at the C7 position significantly influences the reactivity of the indole core. Nitroarenes are well-established precursors for a variety of functional groups. rsc.org For instance, the reduction of the nitro group can yield the corresponding 7-aminoindole derivative. This amino group can then be further functionalized, for example, through diazotization followed by substitution, or via amide or sulfonamide bond formation, opening pathways to a diverse range of polysubstituted indoles.

Furthermore, the indole ring itself can participate in various cycloaddition reactions, serving as a building block for more complex heterocyclic systems. researchgate.net The electron-deficient nature of the benzene (B151609) ring in this compound can influence the regioselectivity of these reactions. Research has shown that indole derivatives can be used in the synthesis of carbazoles and other fused heterocyclic structures. mdpi.com

The C2 and C3 positions of the indole nucleus are particularly important for building molecular complexity. While electrophilic substitution typically occurs at C3, the presence of substituents can direct reactions to other positions. bhu.ac.in The 5-methyl group can also be a site for functionalization, although this is less common. The strategic manipulation of these reactive sites allows chemists to construct intricate molecular architectures starting from the this compound scaffold.

Table 1: Key Reactions for the Functionalization of Indole Derivatives

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure |

| Nitro Group Reduction | H₂, Pd/C; or SnCl₂, HCl | Amino group (-NH₂) |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone, Acid catalyst | Substituted Indole Core |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate, then reduction | Indole-2-carboxylic acid |

| Madelung Synthesis | N-acyl-o-toluidine, Strong base | 2-Substituted Indole |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 3-Formylindole |

Contributions to the Development of Heterocyclic Systems for Medicinal Chemistry Research

Indole derivatives are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. openmedicinalchemistryjournal.comresearchgate.netsci-hub.se The unique substitution pattern of this compound makes its derivatives attractive candidates for drug discovery programs.

The nitro group is a key feature in many bioactive molecules. For instance, 5-nitroindole (B16589) derivatives have been investigated for their potent anticancer activities. nih.gov Research has shown that certain substituted 5-nitroindoles can act as ligands for G-quadruplex DNA structures, such as the one found in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression and subsequent inhibition of cancer cell proliferation. nih.gov

The development of novel heterocyclic systems based on the this compound scaffold is an active area of research. By employing synthetic strategies such as the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, followed by condensation with various amines, a library of new compounds can be generated. nih.gov Subsequent reduction of the nitro group to an amine can further diversify the chemical space, as the resulting aminoindoles often exhibit different biological profiles. nih.gov

The indole nucleus is also a key component of many antiviral agents. nih.gov The ability to functionalize the this compound core at multiple positions allows for the synthesis of compounds that can be tailored to interact with specific viral targets.

Table 2: Bioactive Indole Derivatives and their Therapeutic Targets

| Indole Derivative Class | Therapeutic Target | Potential Application | Reference |

| 5-Nitroindoles | c-Myc G-quadruplex DNA | Anticancer | nih.gov |

| Indole-based Thiazoles | Viral Proteins | Antiviral (e.g., against HBV) | nih.gov |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex | Anticancer | nih.gov |

| General Indole Derivatives | Various enzymes and receptors | Anti-inflammatory, Antimicrobial, Antiviral | openmedicinalchemistryjournal.comresearchgate.net |

Exploration in Fluorescence Microscopy and Bioimaging

Fluorescent molecules are indispensable tools in modern biological research, enabling the visualization of cellular structures and processes with high specificity. The photophysical properties of indole derivatives can be tuned by the introduction of various substituents. The presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) in this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with strong fluorescence and solvatochromism.

Research on related nitro-substituted heterocyclic compounds has demonstrated their utility as fluorescent probes. researchgate.net The emission properties of these molecules can be sensitive to the local environment, such as solvent polarity and viscosity, making them suitable for sensing applications. While specific studies on the fluorescence of this compound are not extensively documented, the principles governing the fluorescence of substituted indoles are well-established.

The development of fluorescent probes based on the this compound scaffold could involve the attachment of this core to biomolecules of interest, such as proteins or nucleic acids. The changes in the fluorescence signal upon binding or in response to a specific biological event could then be used for imaging and quantification. The synthesis of new fluorescent dyes based on nitro-substituted benzimidazoles, which are structurally related to nitroindoles, has shown promise for applications in the visible region of the spectrum. researchgate.net

Potential in Materials Science Research, including Organic Semiconductors

The field of materials science is increasingly looking towards organic molecules for the development of new functional materials with applications in electronics and optoelectronics. Indole-containing polymers and small molecules have shown promise as organic semiconductors due to their tunable electronic properties and ability to self-assemble into ordered structures.

The electronic characteristics of this compound, with its electron-donating and electron-withdrawing substituents, make it an interesting building block for the synthesis of materials with tailored charge-transport properties. The ability to create both p-type (hole-transporting) and n-type (electron-transporting) materials is crucial for the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research has demonstrated that derivatives of 7-fluoro-5-methyl-1H-indole, a structurally similar compound, have been explored for their potential in OLEDs and OPVs. smolecule.com The introduction of different functional groups onto the indole core can significantly impact the material's energy levels (HOMO and LUMO) and, consequently, its performance in a device. While direct research on the use of this compound in organic semiconductors is limited, the principles derived from studies on related indole derivatives suggest its potential in this area.

Future Perspectives and Methodological Advancements in 5 Methyl 7 Nitro 1h Indole Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

Generative AI models can propose novel molecular structures based on a set of desired properties, moving beyond simple library enumeration. nih.gov For the 5-methyl-7-nitro-1H-indole core, AI can design a combinatorial library by suggesting various substitutions at different positions on the indole (B1671886) ring. pnrjournal.com ML algorithms can then screen these virtual compounds, predicting their physicochemical properties, bioactivity, and potential for drug-likeness using established models. pnrjournal.com This process helps prioritize the most promising candidates for synthesis, saving considerable time and resources. mednexus.org

For instance, by training on data from existing indole derivatives, ML models can predict the impact of specific functional groups on the molecule's binding affinity to a target protein. nih.govpnrjournal.com This predictive power allows researchers to virtually explore a vast chemical space and focus on derivatives of this compound that are most likely to succeed.

Table 1: Application of AI/ML in the Design of this compound Derivatives

| AI/ML Application | Description | Potential Impact on Research |

| Generative Modeling | Algorithms create novel molecular structures with desired properties that do not exist in current databases. nih.gov | Generation of unique this compound analogs with potentially enhanced activity and novel intellectual property. |

| Predictive Analytics | ML models predict physicochemical properties, bioactivity scores, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. pnrjournal.com | Rapidly filters large virtual libraries to identify candidates with the highest probability of success, reducing the need for extensive initial synthesis and screening. |

| Lead Optimization | AI algorithms suggest modifications to a lead compound to improve its properties, such as binding affinity or selectivity. pnrjournal.com | Systematically refines the this compound scaffold to maximize therapeutic potential and minimize off-target effects. |

| Virtual Screening | High-throughput computational screening of virtual compound libraries against biological targets. pnrjournal.com | Efficiently identifies potential hits from vast virtual collections of this compound derivatives for further investigation. |

Novel Synthetic Strategies for Enhanced Regioselectivity and Yield

The synthesis of specifically substituted indoles like this compound presents challenges in controlling the position of functional groups (regioselectivity) and achieving high efficiency (yield). Recent advancements in synthetic organic chemistry offer promising solutions. rsc.org

Classical methods like the Fischer and Gassman syntheses often have limitations regarding substrate scope and regiocontrol, particularly for molecules with electron-withdrawing groups like the nitro group. luc.edu Modern strategies are moving towards more sophisticated, catalyst-driven processes that offer greater precision. Transition-metal-catalyzed reactions, such as those using palladium, copper, or ruthenium, have become powerful tools for constructing the indole core with specific substitution patterns. acs.orgorganic-chemistry.org

For example, reductive annulation of nitrosoaromatics with alkynes provides a regioselective route to indole synthesis. acs.org Another approach involves the Batcho-Leimgruber indole synthesis, which starts from 2-nitrotoluenes and can be adapted for specific substitution patterns. rsc.org This method involves the condensation with an N,N-dimethylformamide dimethyl acetal (B89532) followed by a reductive-annulation reaction. rsc.org The development of one-pot and tandem reactions, which combine multiple synthetic steps into a single procedure, also represents a significant step forward, improving efficiency and reducing waste. rsc.org These advanced methods are critical for the efficient and controlled synthesis of this compound and its analogs.

Table 2: Comparison of Synthetic Strategies for Indole Synthesis

| Synthetic Method | Starting Materials | Key Features & Conditions | Applicability to this compound |

| Batcho-Leimgruber Synthesis | Substituted 2-nitrotoluenes | Condensation with formamide (B127407) acetals, followed by reductive cyclization (e.g., with Pd/C, H2). rsc.org | Highly suitable, as it starts from a nitro-substituted precursor, allowing for precise placement of the nitro and methyl groups. |

| Gassman Synthesis | Substituted anilines | Reaction with hypohalite and a thioether, followed by Raney-nickel reduction. luc.edu | Less effective for anilines with strong electron-withdrawing groups, potentially limiting yield for nitro-indole synthesis. luc.edu |

| Reductive Annulation | Nitrosoaromatics and alkynes | Can be catalyzed by transition metals like ruthenium under a carbon monoxide atmosphere. acs.org | Offers a novel and regioselective pathway, though optimization for the specific 5,7-substitution pattern would be required. |

| Heck Cyclization | Substituted anilines | Intramolecular cyclization of an aniline (B41778) derivative containing a vinyl group, catalyzed by palladium. luc.edu | Provides a route from aniline precursors, where regioselectivity depends on the placement of the reactive groups on the starting material. |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing the synthesis of this compound can be significantly enhanced by advanced spectroscopic techniques that allow for real-time monitoring of the reaction progress. escholarship.org These Process Analytical Technology (PAT) tools provide continuous data on the concentration of reactants, intermediates, and products, enabling precise control over reaction parameters to maximize yield and purity.

Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly powerful for in-situ monitoring. researchgate.net By inserting a probe directly into the reaction vessel, chemists can track the reaction's progress without the need for sampling and offline analysis. For the synthesis of this compound, these methods can monitor key molecular vibrations: the disappearance of starting material signals and the appearance of signals corresponding to the product. Specific vibrational bands, such as the N-H stretch of the indole ring, the symmetric and asymmetric stretches of the NO2 group, and the C-H bends of the aromatic ring, can be followed over time. researchgate.net This real-time data allows for the immediate adjustment of conditions like temperature or catalyst addition to ensure the reaction proceeds optimally.

Table 3: Spectroscopic Monitoring of this compound Synthesis

| Spectroscopic Technique | Vibrational Mode Monitored | Wavenumber Region (cm⁻¹) (Approximate) | Information Gained |

| FT-IR Spectroscopy | N-H stretch (indole formation) | 3300-3500 | Confirms the formation of the indole ring's N-H bond. |

| NO₂ asymmetric stretch | 1500-1560 | Tracks the presence of the nitro group throughout the reaction. | |

| NO₂ symmetric stretch | 1340-1380 | Complements the asymmetric stretch data for the nitro group. | |

| Raman Spectroscopy | C=C stretch (aromatic ring) | 1400-1600 | Monitors changes in the aromatic system during indole ring formation. |

| Ring breathing modes | 990-1010 | Provides a fingerprint for the formation of the bicyclic indole structure. |

Deeper Computational Insights into Molecular Dynamics and Interaction Landscapes

Beyond static modeling, molecular dynamics (MD) simulations offer a powerful lens to study the behavior of this compound over time at an atomic level. researchgate.net MD simulations model the movements and interactions of atoms within a molecule and its environment, providing crucial insights into conformational flexibility, binding stability, and interaction landscapes with biological targets like proteins. researchgate.netresearchgate.net

By placing a this compound derivative into the binding site of a simulated protein, MD can predict the stability of the resulting complex. bu.edu.eg Key parameters are analyzed to assess this stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand from its initial position. A stable, converging RMSD value suggests the complex has reached equilibrium and is not undergoing major structural changes. bu.edu.eg

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values in the binding site can highlight key flexible residues involved in the interaction. bu.edu.eg

Radius of Gyration (Rg): Represents the compactness of the protein-ligand complex. A stable Rg value suggests the complex remains compact and does not unfold. researchgate.net

These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand in the binding pocket. mdpi.com This detailed understanding of the interaction landscape is invaluable for rational drug design, guiding the modification of the this compound scaffold to enhance binding affinity and selectivity for its target. researchgate.net

Table 4: Key Parameters in Molecular Dynamics (MD) Simulations

| MD Parameter | Definition | Significance for this compound Research |

| Root Mean Square Deviation (RMSD) | The measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. researchgate.net | Assesses the overall stability of the this compound derivative within a protein's binding pocket over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of a specific atom or residue relative to the average structure over time. bu.edu.eg | Identifies which parts of the compound and which amino acids in the target protein are most flexible and critical for the binding interaction. |

| Radius of Gyration (Rg) | The root mean square distance of the atoms of the complex from their common center of mass. researchgate.net | Indicates the compactness and overall structural integrity of the protein-ligand complex during the simulation. |

| Binding Free Energy (e.g., MM-GBSA) | Calculation to estimate the free energy of binding of a ligand to a protein. nih.gov | Quantifies the strength of the interaction between a this compound derivative and its target, allowing for comparison between different analogs. |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assigns substituent positions. The nitro group deshields adjacent protons (e.g., H-6 in 5-methyl-7-nitroindole appears at δ 8.2–8.5 ppm) .

- FT-IR : Confirms nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 193.08 for C₉H₈N₂O₂) .

Advanced Application :

Combining 2D NMR (COSY, HSQC) resolves overlapping signals in regioisomeric mixtures .

How can conflicting solubility data for this compound be addressed?

Advanced Research Question

Discrepancies in reported solubility (e.g., DMSO vs. ethanol) often arise from purity variations or measurement protocols. Methodological solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.